4-(4-クロロフェニル)シクロヘキサンカルボン酸

概要

説明

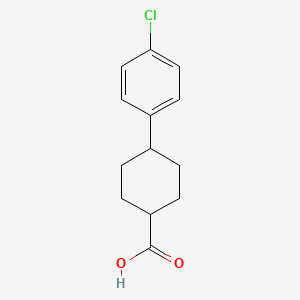

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15ClO2 . It is used as a reactant in the synthesis of novel hydrazone derivatives as antimicrobial agents .

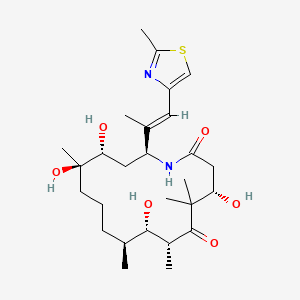

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid consists of a cyclohexane ring attached to a carboxylic acid group and a 4-chlorophenyl group . The average mass of the molecule is 238.710 Da .Chemical Reactions Analysis

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is known to be used as a reactant in the synthesis of novel hydrazone derivatives, which have antimicrobial properties .Physical and Chemical Properties Analysis

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an off-white powder . It has a molecular weight of 238.71 . The compound’s SMILES string is OC(=O)C1CCC(CC1)c2ccc(Cl)cc2 .科学的研究の応用

結晶学

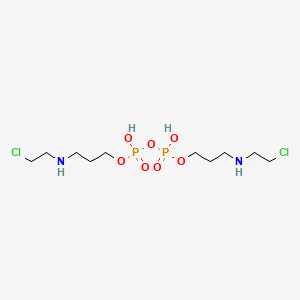

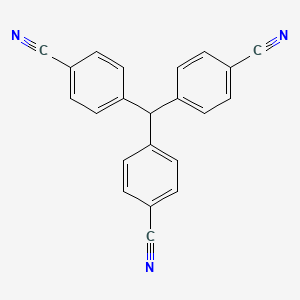

4-(4-クロロフェニル)シクロヘキサン-1-カルボン酸の結晶構造は研究され、発表されています {svg_1}. この研究は、化合物における分子構造と配列に関する貴重な情報を提供し、材料科学、製薬、化学工学など、さまざまな分野で役立ちます {svg_2}.

新規ヒドラゾン誘導体の合成

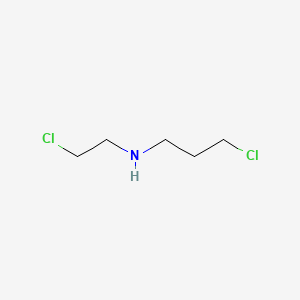

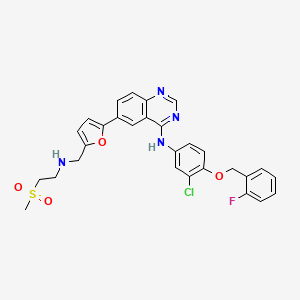

この化合物は、新規ヒドラゾン誘導体の合成において反応物質として使用されます {svg_3}. これらの誘導体は、抗菌剤として潜在的な可能性を示しており、抗生物質開発のための新たな道を開きます {svg_4}.

アトバクオンの不純物

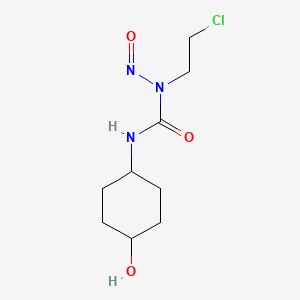

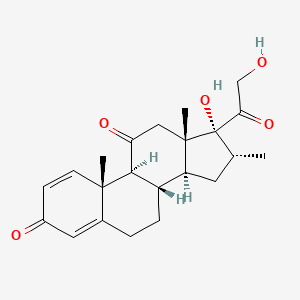

4-(4-クロロフェニル)シクロヘキサンカルボン酸は、アトバクオンの不純物です {svg_5}。アトバクオンは、ミトコンドリア電子伝達を阻害し、抗ニューモシスチス活性を有するヒドロキシナフトキノン誘導体です {svg_6}. この不純物の特性と挙動を理解することで、アトバクオンの純度と有効性を向上させることができます。

化学研究

特定の分子構造を持つ化学化合物として、4-(4-クロロフェニル)シクロヘキサンカルボン酸は化学研究において興味深い対象です。 その特性は研究され、他の類似の化合物と比較することで、化学的挙動と反応についての洞察を得ることができます {svg_7}.

製薬研究

製薬研究では、この化合物は、さまざまな薬剤の合成における出発物質または中間体として使用できます {svg_8}. 溶解度、安定性、反応性などの特性は、最終製品の特性に影響を与える可能性があります {svg_9}.

材料科学

材料科学では、化合物の結晶構造は、目的の特性を持つ新しい材料を研究開発するために使用できます {svg_10}. 例えば、その結晶構造は、類似の構造だが異なる特性を持つ材料をどのように設計するかについての洞察を提供します {svg_11}.

Safety and Hazards

作用機序

Target of Action

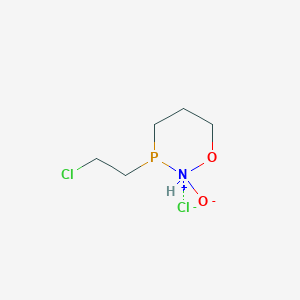

4-(4-Chlorophenyl)cyclohexanecarboxylic acid is primarily an impurity of Atovaquone . Atovaquone is a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .

Mode of Action

As an impurity of Atovaquone, 4-(4-Chlorophenyl)cyclohexanecarboxylic acid may share similar interactions with its targets. Atovaquone works by inhibiting the mitochondrial electron transport chain, which disrupts the energy production of the cells .

Biochemical Pathways

Atovaquone is known to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain .

Pharmacokinetics

It is slightly soluble in organic solvents such as chloroform, dmso, and methanol . This suggests that it may have similar bioavailability properties to other lipophilic compounds.

Result of Action

Atovaquone is known to disrupt the energy production of cells by inhibiting the mitochondrial electron transport chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. For instance, it is stable under normal temperatures but may decompose to produce toxic gases when heated . It should be stored in a sealed container in a dry environment, away from heat sources and flammable materials .

生化学分析

Biochemical Properties

It is known that this compound is an impurity of Atovaquone , suggesting that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its association with Atovaquone , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an impurity of Atovaquone , it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXDIEYTMQYWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964358 | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-37-7, 49708-81-8 | |

| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What are some of the recent applications of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in organic synthesis?

A1: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid serves as a valuable building block in organic synthesis. Recent research highlights its use as a starting material for the synthesis of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives []. These derivatives demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of utilizing 4-(4-Chlorophenyl)cyclohexanecarboxylic acid as a scaffold for developing new antibacterial agents.

Q2: How does the recent discovery of a novel atovaquone synthesis impact the use of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid?

A2: Atovaquone, an important anti-pneumocystic agent, relies on 4-(4-Chlorophenyl)cyclohexanecarboxylic acid as a key precursor in its synthesis [, ]. The recent development of a more efficient and sustainable manufacturing route for atovaquone directly impacts the use of this acid. This new process, employing readily available starting materials and avoiding expensive reagents, significantly improves the yield and cost-effectiveness of atovaquone production. Consequently, this advancement emphasizes the continued importance of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in pharmaceutical synthesis while highlighting the ongoing efforts to optimize its utilization for producing essential medications like atovaquone.

Q3: What is the significance of the structural characterization of the (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives synthesized from 4-(4-chlorophenyl)cyclohexanecarboxylic acid?

A3: The synthesis and characterization of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives from 4-(4-chlorophenyl)cyclohexanecarboxylic acid mark a significant step in exploring new chemical entities with potential biological activities []. These derivatives' structures were rigorously confirmed using various spectroscopic techniques, including H NMR, IR, and mass spectrometry. Establishing the structures of these compounds is crucial for understanding their structure-activity relationships and guiding the development of more potent and selective antibacterial agents in the future.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)

![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)